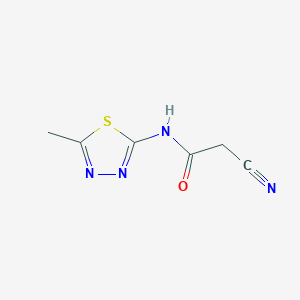![molecular formula C25H23N3O B12128484 7-methyl-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128484.png)
7-methyl-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Metil-6-(4-propoxi-bencil)-6H-indolo[2,3-b]quinoxalina es un compuesto orgánico complejo que pertenece a la familia de las quinoxalinas. Las quinoxalinas son compuestos heterocíclicos que contienen nitrógeno conocidos por sus diversas actividades biológicas y aplicaciones en diversos campos como la química medicinal, la ciencia de los materiales y la agricultura
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 7-metil-6-(4-propoxi-bencil)-6H-indolo[2,3-b]quinoxalina generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo indol: Comenzando con un precursor de indol adecuado, como el 2-metilindol, el núcleo indol se sintetiza mediante reacciones de sustitución electrófila.
Formación del anillo de quinoxalina: El derivado de indol luego se hace reaccionar con o-fenilendiamina en condiciones oxidativas para formar el anillo de quinoxalina. Este paso a menudo requiere catalizadores como acetato de cobre(II) y solventes como el etanol.
Bencilación y propoxilación: Los pasos finales involucran la introducción del grupo 4-propoxi-bencilo. Esto se puede lograr mediante reacciones de sustitución nucleofílica utilizando cloruro de 4-propoxi-bencilo y bases apropiadas como carbonato de potasio.
Métodos de producción industrial: La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto incluye la ampliación de las reacciones, la optimización de los tiempos y temperaturas de reacción, y el empleo de técnicas de flujo continuo para mejorar la eficiencia y la seguridad.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metilo, lo que lleva a la formación de ácidos carboxílicos o aldehídos.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de quinoxalina, convirtiéndolo potencialmente en un derivado de dihidroquinoxalina.
Sustitución: Los grupos bencilo y propoxi se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica o electrófila.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de bases como hidruro de sodio o carbonato de potasio.
Productos principales:
Oxidación: Ácidos carboxílicos, aldehídos.
Reducción: Derivados de dihidroquinoxalina.
Sustitución: Varias indoloquinoxalinas sustituidas dependiendo de los reactivos utilizados.
Química:
Catálisis: El compuesto puede actuar como ligando en química de coordinación, formando complejos con metales de transición que son útiles en catálisis.
Ciencia de los materiales: Su estructura única lo convierte en un candidato para semiconductores orgánicos y diodos emisores de luz (LED).
Biología y medicina:
Actividad anticancerígena: Los derivados de quinoxalina son conocidos por sus propiedades anticancerígenas, y este compuesto puede exhibir actividades similares al interactuar con el ADN o inhibir enzimas específicas.
Actividad antimicrobiana: También puede poseer propiedades antimicrobianas, lo que lo hace útil en el desarrollo de nuevos antibióticos.
Industria:
Agricultura: Posible uso como pesticida o herbicida debido a su bioactividad.
Farmacéuticos: Como precursor para sintetizar moléculas de fármacos más complejas.
Mecanismo De Acción
El mecanismo de acción exacto de 7-metil-6-(4-propoxi-bencil)-6H-indolo[2,3-b]quinoxalina depende de su aplicación. En química medicinal, puede ejercer sus efectos mediante:
Intercalación del ADN: Insertarse entre las bases del ADN, interrumpiendo los procesos de replicación y transcripción.
Inhibición enzimática: Uniéndose a los sitios activos de las enzimas, inhibiendo su actividad y afectando los procesos celulares.
Modulación de receptores: Interactuando con receptores celulares, alterando las vías de transducción de señales.
Compuestos similares:
Quinoxalina: El compuesto principal, conocido por su amplia gama de actividades biológicas.
Indoloquinoxalinas: Una clase de compuestos con estructuras similares pero con diferentes sustituyentes, que afectan sus propiedades químicas y biológicas.
Singularidad:
Características estructurales: La presencia del grupo 4-propoxi-bencilo y el patrón de sustitución específico en el núcleo de indoloquinoxalina hacen que este compuesto sea único.
Actividad biológica: Su estructura distintiva puede conferir actividades biológicas únicas no observadas en otros derivados de quinoxalina.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound, known for its broad range of biological activities.
Indoloquinoxalines: A class of compounds with similar structures but varying substituents, affecting their chemical and biological properties.
Uniqueness:
Structural Features: The presence of the 4-propoxybenzyl group and the specific substitution pattern on the indoloquinoxaline core make this compound unique.
Biological Activity: Its distinct structure may confer unique biological activities not seen in other quinoxaline derivatives.
Propiedades
Fórmula molecular |
C25H23N3O |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
7-methyl-6-[(4-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O/c1-3-15-29-19-13-11-18(12-14-19)16-28-24-17(2)7-6-8-20(24)23-25(28)27-22-10-5-4-9-21(22)26-23/h4-14H,3,15-16H2,1-2H3 |
Clave InChI |
HLLFVCPTXOWYGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12128404.png)
![1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12128405.png)


![2-{[(4-bromophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12128415.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128420.png)
![5-[4-(Trifluoromethoxy)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B12128426.png)

}-N-(3,4-dimethyl phenyl)acetamide](/img/structure/B12128437.png)
![1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12128441.png)
![9H-Carbazole-9-ethanol, alpha-[[(2-furanylmethyl)amino]methyl]-3,6-diiodo-](/img/structure/B12128442.png)
![2-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B12128467.png)
![2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128476.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B12128479.png)
